molecular formula C9H15NO2 B13592297 (E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid

(E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid

Cat. No.: B13592297
M. Wt: 169.22 g/mol
InChI Key: NCUPEVINBPLGHG-NSCUHMNNSA-N
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Description

(E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid is a chemical compound that features a piperidine ring substituted with a methyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring

Industrial Production Methods

Industrial production of (E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The propenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar propenoic acid moiety but differs in the aromatic substitution.

    4,4′-Trimethylenedipiperidine: This compound features a piperidine ring but lacks the propenoic acid group.

Uniqueness

(E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid is unique due to the combination of the piperidine ring and the propenoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(E)-3-(1-methylpiperidin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C9H15NO2/c1-10-6-4-8(5-7-10)2-3-9(11)12/h2-3,8H,4-7H2,1H3,(H,11,12)/b3-2+

InChI Key

NCUPEVINBPLGHG-NSCUHMNNSA-N

Isomeric SMILES

CN1CCC(CC1)/C=C/C(=O)O

Canonical SMILES

CN1CCC(CC1)C=CC(=O)O

Origin of Product

United States

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